2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
Brand Name: Vulcanchem
CAS No.: 915301-43-8
VCID: VC16911155
InChI: InChI=1S/C17H14N2O2/c1-12-15(16-4-2-3-5-17(16)18-12)11-8-13-6-9-14(10-7-13)19(20)21/h2-11,18H,1H3
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole

CAS No.: 915301-43-8

Cat. No.: VC16911155

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole - 915301-43-8

Specification

CAS No. 915301-43-8
Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
Standard InChI InChI=1S/C17H14N2O2/c1-12-15(16-4-2-3-5-17(16)18-12)11-8-13-6-9-14(10-7-13)19(20)21/h2-11,18H,1H3
Standard InChI Key ZGUFCSBBDKWIFQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

The molecular framework of 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole integrates an indole heterocycle with a conjugated ethenyl linker to a nitroaryl group. The indole nucleus, a privileged structure in drug discovery, contributes to π-π stacking interactions, while the nitro group enhances electron-deficient character, potentially influencing reactivity and binding affinity . The ethenyl spacer may confer rigidity and planar geometry, factors critical for intermolecular interactions in supramolecular assemblies or biological targets.

Comparative analysis with structurally related compounds, such as 3-(2-nitroethyl)-1H-indoles , reveals that substitution at the 3-position significantly alters electronic properties. For instance, replacing the nitroethyl group in 3-(2-nitro-1-(4-nitrophenyl)ethyl)-1H-indole with an ethenyl moiety reduces steric bulk and introduces conjugation, likely increasing photostability and altering solubility profiles.

Synthesis Strategies

Electrophilic Alkylation of Indoles

A plausible route to 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves electrophilic alkylation of 2-methylindole with 4-nitrostyrene. This method mirrors the synthesis of 3-(2-nitroethyl)indoles described by , where indoles react with nitroalkenes in acetic acid to yield nitroethyl derivatives. Adapting this approach, substituting nitroalkenes with styrene derivatives (e.g., 4-nitrostyrene) under acid catalysis could facilitate ethenyl group incorporation.

For example, refluxing 2-methylindole with 4-nitrostyrene in ethanol containing catalytic acetic acid may promote Friedel-Crafts-type alkylation at the indole’s 3-position . Optimization of reaction time, temperature, and acid strength would be critical to minimize polymerization of the styrene moiety and maximize regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling represents another viable strategy. Heck coupling between 3-bromo-2-methyl-1H-indole and 4-nitrostyrene could install the ethenyl group efficiently. This method, widely used for constructing styryl-indole derivatives, offers advantages in stereocontrol and functional group tolerance . Using Pd(OAc)₂ as a catalyst with a phosphine ligand in a polar aprotic solvent (e.g., DMF) at elevated temperatures may yield the target compound with moderate to high efficiency.

Physicochemical Properties

While experimental data for 2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole are scarce, inferences can be made from analogous compounds:

  • Solubility: Likely low in aqueous media due to the hydrophobic indole and nitroaryl groups. Solubility in organic solvents (e.g., DCM, THF) may be moderate, similar to 3-(2-nitroethyl)indoles .

  • Thermal Stability: The conjugated ethenyl linkage could enhance thermal stability compared to nitroalkyl-substituted indoles, which decompose at temperatures above 150°C.

  • Spectroscopic Signatures:

    • ¹H NMR: Expected signals include a singlet for the N-H proton (δ ~11 ppm), doublets for the ethenyl protons (δ 6.5–7.5 ppm), and aromatic resonances for the indole and nitrophenyl groups.

    • IR: Stretching vibrations for nitro groups (~1520 cm⁻¹) and indole N-H (~3400 cm⁻¹) would dominate .

Research Challenges and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds yield 60–85% under optimal conditions . Developing catalytic asymmetric routes could access enantiomerically pure forms for pharmacological studies.

  • Structure-Activity Relationships: Systematic modification of the ethenyl linker’s length and nitroaryl substituents may elucidate key pharmacophores.

  • Toxicological Profiling: Assessing nitro group reduction metabolites is essential to mitigate potential genotoxicity risks.

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